DiHexyl magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DiHexyl magnesium is an organometallic compound with the molecular formula
C12H26Mg
. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly notable for its reactivity and utility in various chemical transformations.Preparation Methods
Synthetic Routes and Reaction Conditions: DiHexyl magnesium can be synthesized through the reaction of magnesium metal with diHexyl bromide in an anhydrous ether solvent. The reaction typically proceeds as follows:
2C6H13Br+Mg→(C6H13)2Mg+MgBr2
This reaction requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and diHexyl bromide, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems.
Chemical Reactions Analysis
Types of Reactions: DiHexyl magnesium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: this compound reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Solvents: Typically, anhydrous ether or tetrahydrofuran (THF) is used as the solvent.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Hydrocarbons: From coupling reactions with halides.
Scientific Research Applications
DiHexyl magnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, crucial in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which DiHexyl magnesium exerts its effects involves the nucleophilic attack of the magnesium-carbon bond on electrophilic centers in organic molecules. This typically involves the formation of a tetrahedral intermediate, followed by the elimination of the magnesium halide byproduct. The molecular targets are usually carbonyl groups, halides, and other electrophilic centers.
Comparison with Similar Compounds
- Diethyl magnesium
- Dibutyl magnesium
- Diphenyl magnesium
Comparison: DiHexyl magnesium is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to shorter-chain analogs like Diethyl magnesium and Dibutyl magnesium. The longer chains can provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
This compound stands out for its specific applications where longer alkyl chains are beneficial, such as in the synthesis of certain polymers and materials where chain length plays a crucial role in the properties of the final product.
Properties
Molecular Formula |
C12H26Mg |
---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
magnesium;hexane |
InChI |
InChI=1S/2C6H13.Mg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3;/q2*-1;+2 |
InChI Key |
RVOYYLUVELMWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[CH2-].CCCCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.